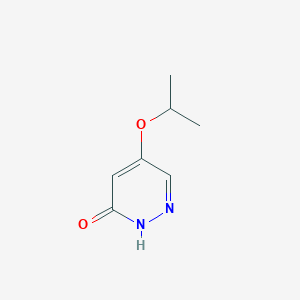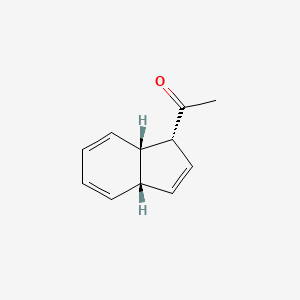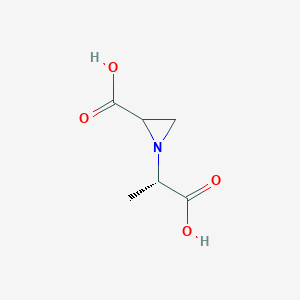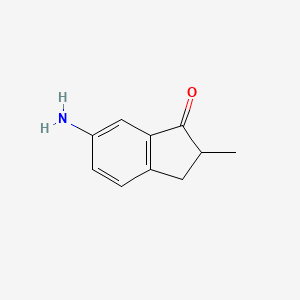![molecular formula C10H12N2 B11918391 6-Propylpyrrolo[1,2-a]pyrimidine](/img/structure/B11918391.png)
6-Propylpyrrolo[1,2-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Propylpyrrolo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by a fused bicyclic structure consisting of a pyrrole ring and a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propylpyrrolo[1,2-a]pyrimidine can be achieved through several methods. One common approach involves the domino ring-closure followed by a retro Diels-Alder protocol. This method utilizes 2-aminonorbornene hydroxamic acids as starting materials, which undergo a series of reactions including ring-closure and microwave-induced retro Diels-Alder reactions to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
6-Propylpyrrolo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
科学的研究の応用
6-Propylpyrrolo[1,2-a]pyrimidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6-Propylpyrrolo[1,2-a]pyrimidine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with nucleic acid synthesis. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity and affecting cellular processes .
類似化合物との比較
6-Propylpyrrolo[1,2-a]pyrimidine can be compared with other similar compounds such as pyrido[1,2-a]pyrimidines and imidazo[1,2-a]pyrimidines. These compounds share a similar bicyclic structure but differ in the nature and position of substituents. The unique propyl group in this compound distinguishes it from its analogs and contributes to its specific chemical and biological properties .
List of Similar Compounds
- Pyrido[1,2-a]pyrimidines
- Imidazo[1,2-a]pyrimidines
- Pyrrolo[2,3-d]pyrimidines
特性
分子式 |
C10H12N2 |
|---|---|
分子量 |
160.22 g/mol |
IUPAC名 |
6-propylpyrrolo[1,2-a]pyrimidine |
InChI |
InChI=1S/C10H12N2/c1-2-4-9-5-6-10-11-7-3-8-12(9)10/h3,5-8H,2,4H2,1H3 |
InChIキー |
NBORXMZYXNUXJD-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC=C2N1C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(R)-Spiro[2.5]octane-1-carboxamide](/img/structure/B11918310.png)

![3-Methylthieno[3,2-c]pyridin-4-amine](/img/structure/B11918327.png)





![(6-Amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol](/img/structure/B11918358.png)

![3-Methylimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B11918368.png)


